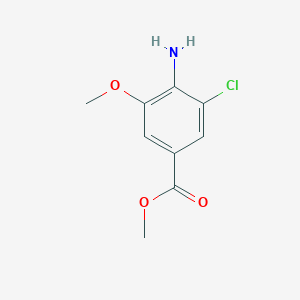

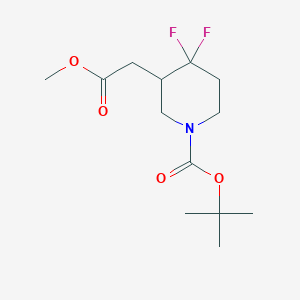

Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of conventional methods or microwave irradiation . For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For example, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester has been involved in synthesis research, demonstrating its utility in complex chemical reactions. For instance, it was used in a multi-step synthesis process involving selective methylation, chlorination, hydrolysis, and other reactions to produce radiochemically pure compounds, highlighting its role in producing labeled compounds for research purposes (Standridge & Swigor, 1991).

- Research has also focused on developing efficient synthesis methods for similar compounds. For instance, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin, demonstrating the potential for creating diverse derivatives of benzoic acid for various applications (Zha Hui-fang, 2011).

Pharmacokinetics and Stability

- The pharmacokinetics of benzoic acid derivatives have been a subject of study. For example, the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, was studied in rats to understand its distribution and bioavailability, contributing to the broader understanding of the pharmacokinetics of benzoic acid derivatives (Xu et al., 2020).

- Additionally, research on the stability and protein binding properties of related benzoic acid compounds has been conducted, providing insights into their chemical behavior in biological systems (Nomeir et al., 1994).

Industrial Applications and Process Development

- Benzoic acid derivatives have been the focus in the development of industrial-scale processes. For instance, a key intermediate in the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate in a multi-step process, demonstrating the industrial relevance of such compounds (Zhang et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-amino-3-chloro-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFOVONASLGQND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)